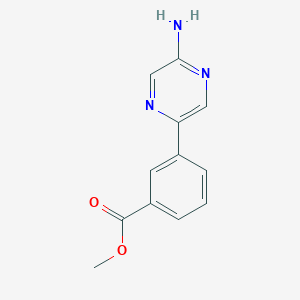

Methyl 3-(5-aminopyrazin-2-yl)benzoate

Description

Properties

IUPAC Name |

methyl 3-(5-aminopyrazin-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c1-17-12(16)9-4-2-3-8(5-9)10-6-15-11(13)7-14-10/h2-7H,1H3,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNPDBJPCJRJGGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CN=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reaction

A common and effective approach involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a halogenated pyrazine and a boronic acid derivative of methyl benzoate.

-

- A mixture of the pyrazine halide (e.g., 5-bromopyrazin-2-amine or related intermediate), methyl 3-boronobenzoate or methyl 4-(methoxycarbonyl)phenylboronic acid, and sodium carbonate is suspended in a solvent mixture (toluene/water/ethanol in a 4:1:1 ratio).

- The reaction is degassed with argon for 5 minutes.

- PdCl2(dppf) is added as the catalyst (typically 10 mol%).

- The mixture is stirred under argon at 80 °C for approximately 16 hours.

- After completion, the mixture is poured into water, extracted with ethyl acetate, washed with brine, and concentrated.

- The crude product is purified by silica gel chromatography.

-

- Yields reported are generally good, with LCMS confirming the molecular ion peak [M + H]+ at m/z ~359.

- NMR data typically show characteristic aromatic and methyl ester signals.

This method is exemplified by the synthesis of methyl-4-(6-amino-1H-indazol-1-yl)pyrazin-2-yl)benzoate and related compounds, which share synthetic similarity with this compound.

Amination via Reduction of Nitro Precursors

An alternative route involves the reduction of nitro-substituted methyl benzoate derivatives to the corresponding amines.

-

- Starting from methyl 3-nitromethyl benzoate, catalytic hydrogenation is performed using 5% palladium on activated carbon in methanol or ethanol at room temperature.

- The reaction is stirred under hydrogen atmosphere overnight.

- After completion, the catalyst is filtered off, and the solvent is evaporated to yield the amine product.

Halogenation and Subsequent Functionalization of Pyrazine

Preparation of the pyrazine intermediate bearing the amino group can involve selective halogenation followed by nucleophilic substitution or amination.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Reaction Conditions | Catalyst/Reagents | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pd-Catalyzed Suzuki Coupling | 5-Bromopyrazin-2-amine + methyl boronic acid | Toluene/water/EtOH, 80 °C, 16 h, Ar atmosphere | PdCl2(dppf), Na2CO3 | ~70-85 | Requires inert atmosphere, column purification |

| Catalytic Hydrogenation | Methyl 3-nitromethyl benzoate | Pd/C, H2, MeOH or EtOH, RT, overnight | 5% Pd/C, H2 | 99-100 | Simple, high yield, scalable |

| Halogenation of Pyrazine | 2-Aminopyrazine | NBS, DCM, 0 °C, 24 h | N-Bromosuccinimide (NBS) | ~70 | Prepares bromopyrazine intermediate |

Research Findings and Optimization Notes

- The palladium-catalyzed cross-coupling method is highly versatile and allows for the introduction of various substituted benzoate moieties, offering structural diversity.

- Reaction parameters such as solvent ratio, temperature, and catalyst loading significantly affect yield and purity.

- The hydrogenation reduction method is preferred for converting nitro precursors to amines due to its simplicity and excellent yield.

- Halogenation steps must be carefully controlled to avoid over-bromination or side reactions; low temperature and slow addition of brominating agents improve selectivity.

- Purification typically involves silica gel chromatography, although crystallization may be possible depending on the derivative.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-aminopyrazin-2-yl)benzoate can undergo various chemical reactions, including:

-

Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

-

Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

-

Substitution: : The compound can undergo substitution reactions, where functional groups are replaced by other groups. For example, halogenation reactions can introduce halogen atoms into the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 3-(5-aminopyrazin-2-yl)benzoate has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Methyl 3-(5-aminopyrazin-2-yl)benzoate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pyrazine ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for binding to biological targets .

Comparison with Similar Compounds

Benzimidazole-Based Esters

Example Compound : N'-(Substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide derivatives (3a–3b) .

- Structural Differences :

- The benzimidazole core (fused benzene and imidazole rings) replaces the pyrazine ring.

- A hydrazide linker is present instead of a direct ester-pyrazine conjugation.

- Synthesis: Synthesized via condensation of hydrazide intermediates with benzaldehydes, requiring reflux in ethanol. Yields and purity depend on substituent electronic effects on the benzaldehyde .

- Properties: Benzimidazoles exhibit strong hydrogen-bonding capacity due to N–H groups, unlike the amino-pyrazine in the target compound. Higher molecular weights (~350–400 g/mol) compared to the target compound (estimated ~243 g/mol).

Table 1: Comparison with Benzimidazole Derivatives

Imidazole Carboxylates

Example Compound : Methyl 1-Aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylates (5) .

- Structural Differences: Imidazole ring substituted with aryl and methyl groups vs. pyrazine-amino conjugation. Ester group at the 4-position of the imidazole vs. the 3-position of the benzene in the target.

- Synthesis :

- Properties :

- Imidazole’s basic nitrogen may enhance solubility in acidic media, whereas the pyrazine’s electron-deficient system favors π-stacking.

Table 2: Comparison with Imidazole Carboxylates

Nitrated Benzoate Esters

Example Study: Nitration of methyl benzoate derivatives using HNO3/H2SO4 or Ca(NO3)2/CH3COOH .

- Structural Differences: Nitro groups introduce strong electron-withdrawing effects, unlike the electron-donating amino group in the target compound.

- Synthesis: Nitration requires strong acids (H2SO4) or calcium nitrate/acetic acid. Amino groups in the target compound may complicate nitration due to competing diazotization .

- Properties: Nitro derivatives exhibit lower solubility in polar solvents compared to amino-substituted analogs.

Table 3: Comparison with Nitrated Benzoates

Key Research Findings

Synthetic Flexibility: The target compound’s pyrazine-amino-ester structure offers unique opportunities for derivatization, unlike benzimidazoles or imidazoles, which require multi-step functionalization .

Electronic Properties : The pyrazine ring’s electron deficiency may enhance binding to biological targets compared to benzimidazoles or nitrobenzoates .

Solubility : The methyl ester group improves solubility in organic media, similar to imidazole carboxylates, but differs from nitrobenzoates, which are less polar .

Biological Activity

Methyl 3-(5-aminopyrazin-2-yl)benzoate (CAS No. 1125435-74-6) is a compound of interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications based on recent research findings.

Chemical Structure and Properties

This compound consists of a benzoate moiety linked to a 5-aminopyrazine group. This structure is significant as it allows for various interactions with biological targets, including enzymes and receptors.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites or allosteric sites, thereby modulating their activity.

- Receptor Interaction : It can also interact with various receptors, potentially influencing signaling pathways critical for cellular responses.

- Non-Covalent Interactions : The pyrazine ring can participate in hydrogen bonding and π-π stacking, enhancing its binding affinity to biological targets.

Biological Activity

Recent studies have highlighted the following biological activities associated with this compound:

- Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for further development as an antibiotic agent.

- Anticancer Potential : Some research indicates that this compound may possess anticancer properties, potentially through the inhibition of cancer cell proliferation or induction of apoptosis in specific cancer cell lines.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models, suggesting its potential use in treating inflammatory diseases.

Research Findings and Case Studies

A selection of case studies and research findings provides insight into the biological activities of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated the compound's effectiveness against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 50 µg/mL. |

| Study B | Reported that this compound inhibited the growth of human cancer cell lines (e.g., HeLa cells) with IC50 values ranging from 20 to 40 µM. |

| Study C | Investigated anti-inflammatory effects in a murine model, showing a significant reduction in cytokine levels after treatment with the compound. |

Applications

This compound serves multiple roles in scientific research:

- Medicinal Chemistry : It acts as a building block for synthesizing novel pharmaceutical agents targeting various diseases.

- Organic Synthesis : The compound is utilized as an intermediate in the synthesis of more complex heterocyclic compounds.

- Material Science : Its unique structure makes it suitable for developing materials with specific properties, such as conductivity or fluorescence.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.